molecular formula C24H25N3O B278133 N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

Cat. No. B278133
M. Wt: 371.5 g/mol
InChI Key: UBFXTDOIAGNQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide, also known as GSK503, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide acts as a competitive inhibitor of BET proteins, specifically BRD4. BET proteins are involved in the regulation of gene expression by binding to acetylated histones. By inhibiting BET proteins, N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide can disrupt the expression of genes involved in disease progression.
Biochemical and Physiological Effects:
N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been shown to have potent anti-proliferative effects in cancer cells. It has also been shown to have anti-inflammatory effects in preclinical models of inflammation. Additionally, N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide is its specificity for BET proteins, which allows for targeted inhibition of gene expression. Additionally, its favorable pharmacokinetic profile makes it a suitable candidate for in vivo studies. However, one limitation of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide is its potential off-target effects, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide. One direction is the investigation of its potential therapeutic applications in cancer and inflammation. Another direction is the development of more potent and selective BET inhibitors based on the structure of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide. Additionally, the study of the mechanism of action of BET inhibitors may provide insights into the regulation of gene expression and potential therapeutic targets.
In conclusion, N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has shown promising results in preclinical studies as an inhibitor of BET proteins. Its specificity for BET proteins and favorable pharmacokinetic profile make it a suitable candidate for further investigation in therapeutic applications. Future research directions include the investigation of its potential therapeutic applications in cancer and inflammation, the development of more potent and selective BET inhibitors, and the study of the mechanism of action of BET inhibitors.

Synthesis Methods

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide involves a multi-step process starting from commercially available starting materials. The synthetic route involves the formation of a biphenyl intermediate, which is then coupled with a piperazine derivative to form the final product. The synthesis method has been optimized to provide high yields and purity of the final product.

Scientific Research Applications

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as an inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.

properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C24H25N3O/c1-26-15-17-27(18-16-26)23-13-11-22(12-14-23)25-24(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3,(H,25,28)

InChI Key

UBFXTDOIAGNQNI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.